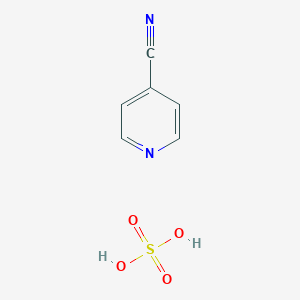
Pyridine-4-carbonitrile;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4-carbonitrile, also known as 4-cyanopyridine, is a heterocyclic organic compound with the molecular formula C6H4N2. It is a derivative of pyridine, where a cyano group is attached to the fourth carbon atom of the pyridine ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive and strong mineral acid. The combination of pyridine-4-carbonitrile and sulfuric acid is of interest in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a copper catalyst. Another method includes the dehydration of 4-pyridinecarboxamide using phosphorus oxychloride.
Industrial Production Methods
In industrial settings, pyridine-4-carbonitrile is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: It can be reduced to form 4-aminomethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with sodium methoxide to form 4-methoxypyridine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 4-Aminomethylpyridine.
Substitution: 4-Methoxypyridine.
Aplicaciones Científicas De Investigación
Pyridine-4-carbonitrile and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbonitrile: Similar structure but with the cyano group attached to the third carbon atom.
Pyridine-2-carbonitrile: Similar structure but with the cyano group attached to the second carbon atom.
4-Methylpyridine: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Pyridine-4-carbonitrile is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This unique positioning allows for distinct chemical reactions and applications compared to its isomers and other pyridine derivatives.
Propiedades
Número CAS |
64306-19-0 |
|---|---|
Fórmula molecular |
C6H6N2O4S |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
pyridine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C6H4N2.H2O4S/c7-5-6-1-3-8-4-2-6;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
Clave InChI |
PNVMUDLLPSGEBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
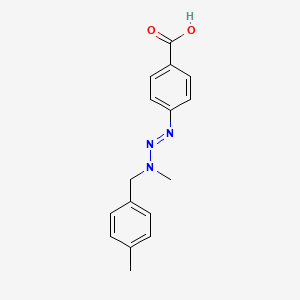
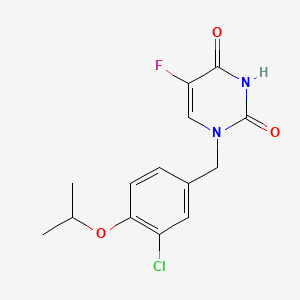
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
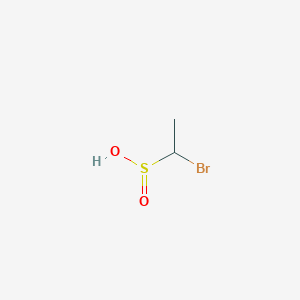
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
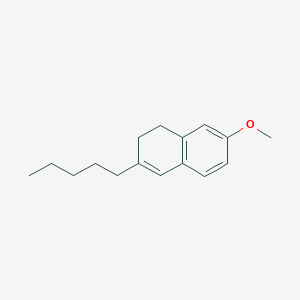

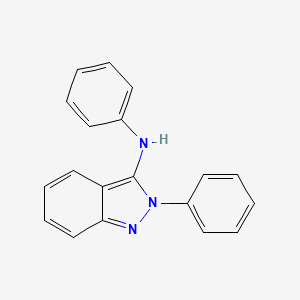
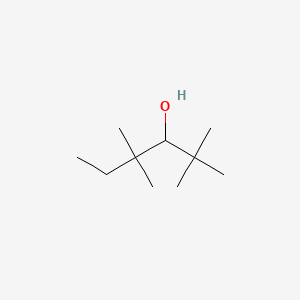
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
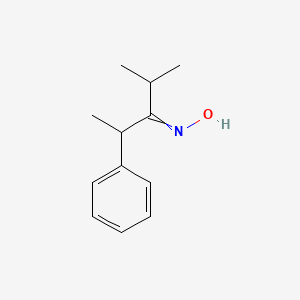
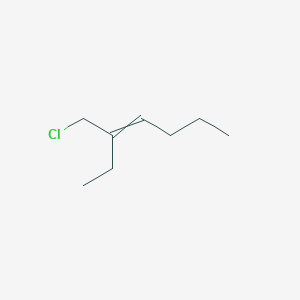
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
